

The Discovery and Scientific Journey of Chelidonic Acid: A Technical Guide

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Compound of Interest

Compound Name: Chelidonic acid

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Introduction

Chelidonic acid, a naturally occurring heterocyclic organic acid with a γ -pyrone structure, has intrigued scientists for nearly two centuries. First isolated from the greater celandine (*Chelidonium majus*), this compound has since been the subject of extensive chemical and biological investigation.^[1] Its unique chemical architecture and diverse pharmacological activities, including anti-inflammatory, neuroprotective, and immunomodulatory effects, have positioned it as a molecule of significant interest in the field of drug discovery and development.^{[1][2]} This technical guide provides a comprehensive overview of the history, discovery, and scientific elucidation of **chelidonic acid**, presenting key data, experimental protocols, and the biological pathways it influences.

A Historical Timeline of Discovery and Elucidation

The journey of **chelidonic acid** from a simple plant extract to a well-characterized molecule is a testament to the advancements in organic chemistry.

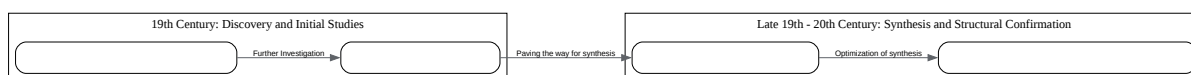
1.1. Initial Discovery and Naming

In 1839, the German pharmacist Joseph M. A. Probst first discovered **chelidonic acid** in extracts of *Chelidonium majus*.^[1] However, it was the meticulous work of J. U. Lerch in 1846

that led to a more detailed study and characterization of this newfound substance.[1] The name "**chelidonic acid**" is a direct homage to the plant from which it was first isolated.

1.2. Structure Elucidation and Synthesis

The determination of the correct chemical structure of **chelidonic acid** was a puzzle that unfolded over several decades. It was not until the late 19th and early 20th centuries that its γ -pyrone dicarboxylic acid nature was confirmed. A significant milestone in the history of **chelidonic acid** was its first chemical synthesis by Claisen, which involved the condensation of diethyl oxalate and acetone. This foundational work was later refined and improved upon by notable chemists such as Willstätter and Pummerer, and subsequently by Ruzicka and Fornasir, leading to more efficient synthetic routes.



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Physicochemical and Spectroscopic Data

The precise characterization of **chelidonic acid** is fundamental for its use in research and development. Below is a summary of its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of **Chelidonic Acid**

Property	Value	Reference
Molecular Formula	C ₇ H ₄ O ₆	
Molar Mass	184.10 g/mol	
Melting Point	257 °C (decomposes)	
Appearance	White to off-white crystalline solid	
Solubility		
Water	14.3 g/L (25 °C)	
DMSO	~1 mg/mL	
Ethanol	Soluble	
Acetone	Soluble	

Table 2: Spectroscopic Data for **Chelidonic Acid**

Technique	Peak Assignments	Reference
¹ H NMR	Signals corresponding to the two vinyl protons on the pyran ring.	
¹³ C NMR	C-2, C-6: ~150.9 ppm C-3, C-5: ~118.8 ppm C-4: ~179.8 ppm COOH: ~165.2 ppm	
Infrared (IR)	O-H stretch (broad, ~3000 cm ⁻¹) C=O stretch (strong, ~1700-1750 cm ⁻¹) C=C/C-O stretches (~1600-1000 cm ⁻¹)	
Mass Spectrometry	Molecular Ion Peak corresponding to the molecular weight.	

Experimental Protocols

This section details the methodologies for the isolation of **chelidonic acid** from natural sources and its chemical synthesis.

3.1. Extraction and Purification from *Saussurea controversa*

This protocol is adapted from methods described for the isolation of **chelidonic acid** from the leaves of *Saussurea controversa*.

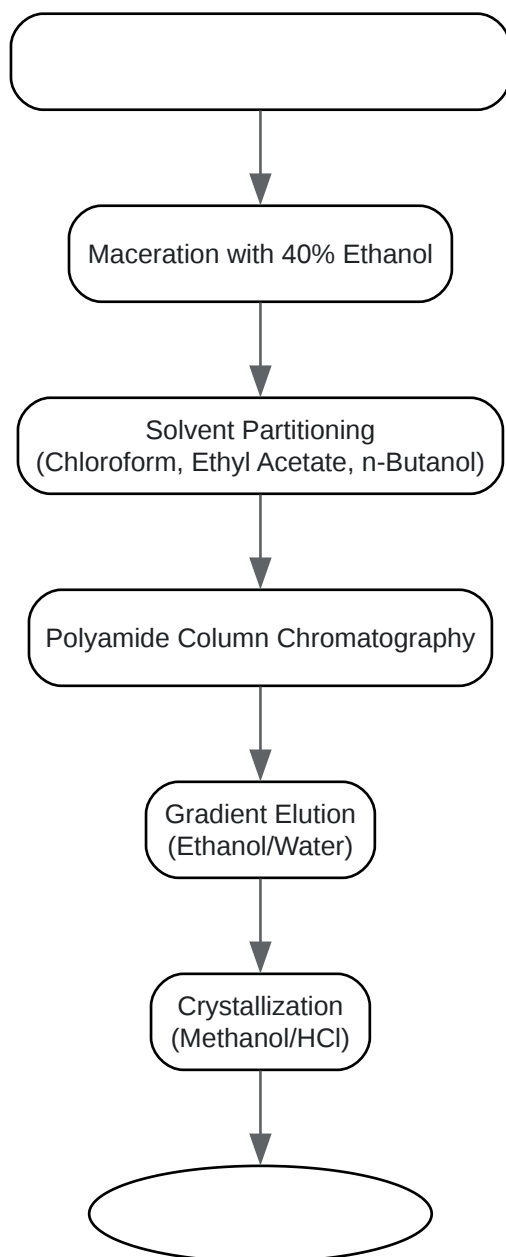
Materials:

- Air-dried leaves of *Saussurea controversa*
- 40% Ethanol
- Chloroform
- Ethyl acetate
- n-Butanol
- Polyamide for column chromatography
- Methanol
- Concentrated Hydrochloric Acid (HCl)

Procedure:

- Extraction: Macerate the air-dried plant material in 40% ethanol.
- Solvent Partitioning: Concentrate the ethanol extract and partition it successively with chloroform, ethyl acetate, and n-butanol to remove impurities of varying polarities.
- Column Chromatography: Subject the aqueous layer to polyamide column chromatography.
- Elution: Elute the column with a gradient of ethanol in water.

- Crystallization: Collect the fractions containing **chelidonic acid** and crystallize from a mixture of methanol and concentrated HCl.



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3.2. Chemical Synthesis via Claisen Condensation

The following is a generalized protocol based on the classical Claisen condensation method, with optimizations for improved yield.

Materials:

- Sodium metal
- Absolute ethanol
- Diethyl oxalate
- Dry acetone
- Concentrated Hydrochloric Acid (HCl)

Procedure:

- Preparation of Sodium Ethoxide: Dissolve sodium metal in absolute ethanol under anhydrous conditions to prepare sodium ethoxide.
- Condensation: To the sodium ethoxide solution, add a mixture of diethyl oxalate and dry acetone. The reaction is exothermic and the addition should be controlled.
- Second Addition: Add another portion of diethyl oxalate and hot sodium ethoxide solution to the reaction mixture.
- Hydrolysis and Cyclization: Acidify the reaction mixture with concentrated HCl and reflux to induce hydrolysis of the ester groups and cyclization to form **chelidonic acid**.
- Isolation and Purification: Cool the reaction mixture to precipitate the crude **chelidonic acid**. The product can be further purified by recrystallization from hot water.

Table 3: Comparison of Synthetic Yields

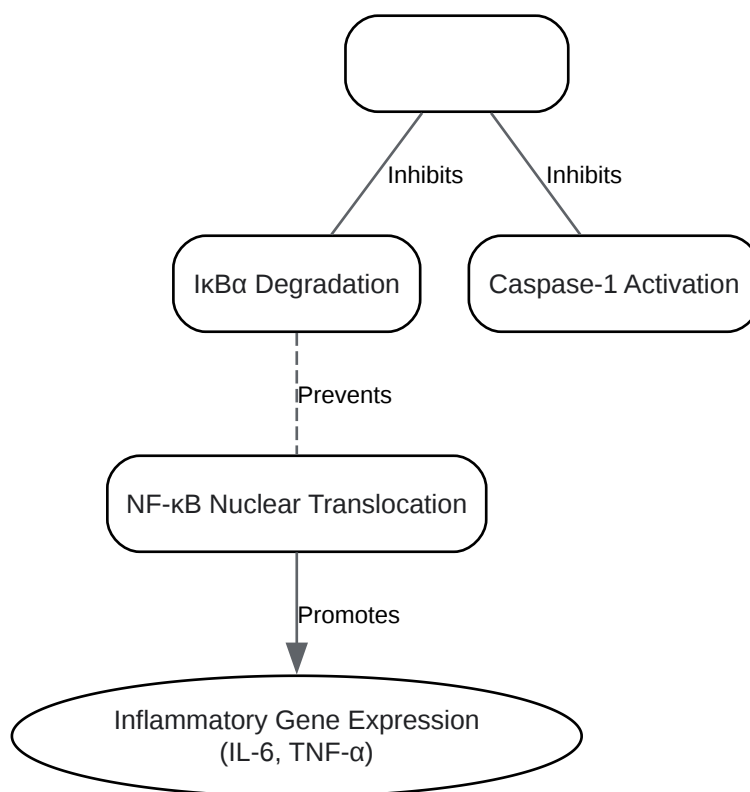
Method	Reported Yield	Reference
Classical Claisen Condensation	76-79%	
Optimized Process	Up to 95%	

Biological Activity and Signaling Pathways

Chelidonic acid exhibits a wide range of biological activities, and recent research has begun to unravel the underlying molecular mechanisms and signaling pathways.

4.1. Anti-inflammatory Effects

Chelidonic acid has demonstrated significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF- α). This is achieved, in part, through the modulation of the Nuclear Factor-kappa B (NF- κ B) signaling pathway. By preventing the degradation of I κ B α , **chelidonic acid** inhibits the translocation of NF- κ B to the nucleus, thereby downregulating the expression of inflammatory genes. It also suppresses the activation of caspase-1, an enzyme involved in the maturation of pro-inflammatory cytokines.

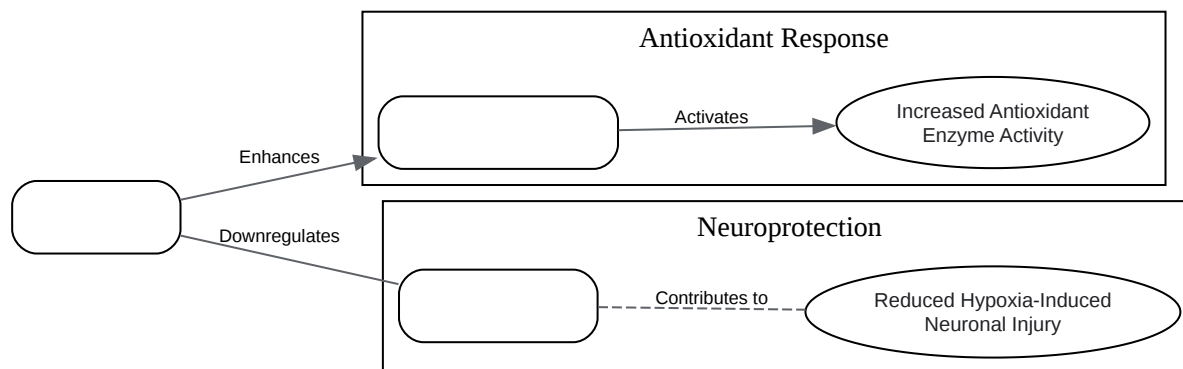


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4.2. Neuroprotective and Antioxidant Activities

Chelidonic acid has also been investigated for its neuroprotective effects. It appears to mitigate oxidative stress by enhancing the activity of endogenous antioxidant enzymes. A key pathway implicated in this effect is the Nrf2 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress. Furthermore, **chelidonic acid** has been shown to downregulate Hypoxia-Inducible Factor-1 alpha (HIF-1 α), a transcription factor involved in the cellular response to low oxygen levels and neuronal injury.



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4.3. Modulation of Cellular Senescence

Recent studies have explored the potential of **chelidonic acid** to modulate cellular senescence, a process implicated in aging and age-related diseases. It has been shown to reduce markers of senescence, such as senescence-associated β -galactosidase activity, and modulate the expression of key regulatory proteins like p16, p21, and pRB1. This suggests that **chelidonic acid** may have senomorphic or senolytic properties, offering a potential avenue for therapeutic intervention in age-related pathologies.

Conclusion

From its initial discovery in the humble greater celandine to its current status as a promising lead compound in drug development, **chelidonic acid** has had a rich scientific history. Its well-defined chemical synthesis, coupled with a growing understanding of its diverse biological activities and the signaling pathways it modulates, makes it a compelling molecule for further investigation. This technical guide serves as a foundational resource for researchers and scientists, providing the necessary historical context, quantitative data, and experimental methodologies to facilitate future exploration and harnessing of the therapeutic potential of **chelidonic acid**.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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